molecular formula C14H27NO5 B15249362 Boc--cyclohexyl-D-Ala-OH

Boc--cyclohexyl-D-Ala-OH

Cat. No.: B15249362
M. Wt: 289.37 g/mol
InChI Key: KGIDHDHQFLWAMT-RFVHGSKJSA-N
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Description

Boc–cyclohexyl-D-Ala-OH: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a cyclohexyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc–cyclohexyl-D-Ala-OH typically involves the protection of the amino group of cyclohexyl-D-alanine with a Boc group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of Boc–cyclohexyl-D-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .

Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

InChI

InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1

InChI Key

KGIDHDHQFLWAMT-RFVHGSKJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O

Origin of Product

United States

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